![molecular formula C19H18N2O4 B2572387 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2097933-51-0](/img/structure/B2572387.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known to exhibit a wide range of biological activities . The compound also contains a phenyl group, which is a functional group made up of six carbon atoms in a cyclic arrangement, and is commonly found in many organic compounds .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The furan ring and phenyl group contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the furan ring is known to participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the furan ring could contribute to the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Antiprotozoal Agents
Research into novel dicationic imidazo[1,2-a]pyridines, including compounds structurally similar to the one , has shown promising antiprotozoal properties. These compounds exhibit strong DNA affinities and significant in vitro and in vivo activities against protozoan pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Bioisosteric Replacement in Analgesic Compounds
The method of bioisosteric replacement has been applied to derivatives structurally related to the chemical , resulting in an increase in analgesic properties. This approach indicates the chemical's potential use in developing new analgesic drugs by substituting specific molecular fragments to enhance therapeutic effects (Украинец et al., 2016).
Synthesis of Heterocyclic Compounds
Compounds with the furan moiety, similar to the one , have been synthesized for the development of various heterocyclic compounds. These compounds have applications in creating new materials with potential pharmaceutical applications, illustrating the chemical's role in advancing synthetic organic chemistry and drug discovery (El’chaninov & Aleksandrov, 2017).
Inhibitors of Met Kinase Superfamily
Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a core structure with the chemical , has identified potent and selective inhibitors of the Met kinase superfamily. These compounds have shown efficacy in tumor models, suggesting potential applications in cancer therapy (Schroeder et al., 2009).
PET Imaging of Microglia
A PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), structurally related to the mentioned chemical, has been developed. This tracer allows noninvasive imaging of reactive microglia, contributing to the understanding of neuroinflammation in various neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases (Horti et al., 2019).
Mecanismo De Acción
Target of Action
Many compounds containing furan and phenyl groups are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Without specific studies, it’s difficult to determine the exact mode of action of “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide”. Furan and phenyl groups often participate in hydrophobic interactions and π-π stacking with their targets, which can lead to changes in the target’s function .
Biochemical Pathways
Furan and phenyl-containing compounds have been found to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
For example, furan groups can enhance lipophilicity, which can improve absorption and distribution .
Result of Action
Furan and phenyl-containing compounds can have a variety of effects, such as inducing apoptosis in cancer cells or inhibiting the growth of microbes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the activity of many drugs .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-21-10-2-4-15(19(21)24)18(23)20-12-16(22)13-6-8-14(9-7-13)17-5-3-11-25-17/h2-11,16,22H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDDYFRRHXGZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide](/img/structure/B2572305.png)


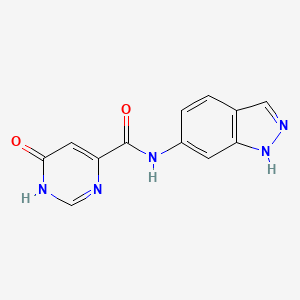
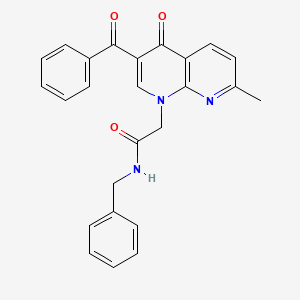
![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2572311.png)

![N-tert-butyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2572316.png)

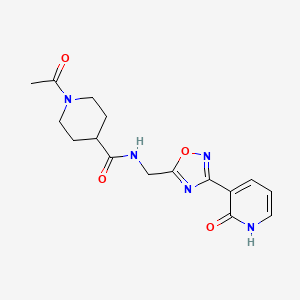
![Benzo[d][1,3]dioxol-5-yl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2572320.png)
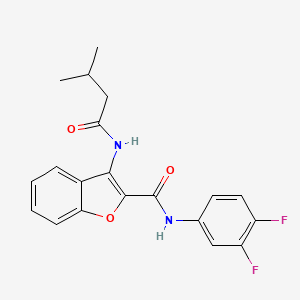
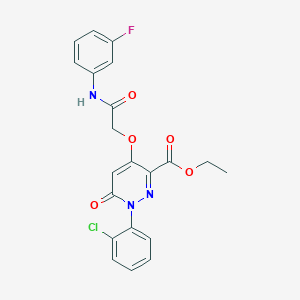
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)